molecular formula C35H56N2O3S2 B13783779 Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) CAS No. 63469-10-3

Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate)

Cat. No.: B13783779
CAS No.: 63469-10-3
M. Wt: 617.0 g/mol
InChI Key: DPHWECFLLPULBR-UHFFFAOYSA-N
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Description

Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) is a complex organic compound with the molecular formula C35H56N2O3S2 and a molecular weight of 616.973. This compound is known for its unique structure, which includes a cholest-5-ene backbone, a thiol group, and a carbamimidothioate moiety, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) typically involves multiple steps. The starting material is often cholest-5-ene-3-thiol, which undergoes a series of reactions to introduce the carbamimidothioate and sulfonate groups. Common reagents used in these reactions include thiocarbamoyl chloride and p-toluenesulfonyl chloride. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification and high-performance liquid chromatography (HPLC) for quality control .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. The carbamimidothioate moiety can interact with nucleophilic sites, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cholest-5-ene-3-thiol, carbamimidothioate, (3beta)-, mono(4-methylbenzenesulfonate) is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

63469-10-3

Molecular Formula

C35H56N2O3S2

Molecular Weight

617.0 g/mol

IUPAC Name

[amino-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]sulfanyl]methylidene]azanium;4-methylbenzenesulfonate

InChI

InChI=1S/C28H48N2S.C7H8O3S/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5;1-6-2-4-7(5-3-6)11(8,9)10/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H3,29,30);2-5H,1H3,(H,8,9,10)

InChI Key

DPHWECFLLPULBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)SC(=[NH2+])N)C)C

Origin of Product

United States

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